molecular formula C16H21NO3 B5104275 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE

Cat. No.: B5104275
M. Wt: 275.34 g/mol
InChI Key: UDPXZSLVOWZPHA-VQHVLOKHSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which ensures high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole oxides, while substitution reactions can introduce various functional groups into the benzodioxole ring .

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-BUTYL-N-ETHYL-2-PROPENAMIDE: shares structural similarities with other benzodioxole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-butyl-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-5-10-17(4-2)16(18)9-7-13-6-8-14-15(11-13)20-12-19-14/h6-9,11H,3-5,10,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPXZSLVOWZPHA-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)C=CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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